Product packaging for Kaempferol 3,4'-diglucoside(Cat. No.:CAS No. 71939-16-7)

Kaempferol 3,4'-diglucoside

Cat. No.: B191649
CAS No.: 71939-16-7
M. Wt: 610.5 g/mol
InChI Key: CRHCCDOCWGWLSH-DEFKTLOSSA-N
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Description

Significance of Flavonoids as Natural Products in Scientific Inquiry

Flavonoids represent a vast and diverse group of secondary metabolites found throughout the plant kingdom. nih.govcambridge.org These polyphenolic compounds are integral to plant physiology, contributing to pigmentation, UV protection, and defense against pathogens and herbivores. nih.govebsco.com In recent years, scientific inquiry into flavonoids has intensified, driven by their potential benefits to human health. mdpi.com Research has illuminated their antioxidant, anti-inflammatory, anti-mutagenic, and anti-carcinogenic properties, making them a focal point in the development of nutraceuticals, pharmaceuticals, and cosmetics. nih.govcambridge.org The broad spectrum of biological activities associated with flavonoids has established them as indispensable components in various health-promoting applications. nih.gov

The antioxidant capacity of flavonoids is a cornerstone of their scientific significance. medicalnewstoday.com They can neutralize harmful free radicals, which are implicated in cellular damage and a range of chronic diseases. medicalnewstoday.com This free-radical scavenging ability is linked to the prevention of conditions such as atherosclerosis and neurodegenerative diseases like Alzheimer's. nih.govcambridge.org Furthermore, flavonoids have been shown to modulate key cellular enzyme functions, which contributes to their protective effects. nih.govcambridge.org Their role in mitigating inflammation is also a critical area of research, as chronic inflammation is a known risk factor for numerous diseases, including diabetes and cardiovascular disorders. mdpi.com

Overview of Kaempferol (B1673270) and its Glycosides in Academic Contexts

Kaempferol is a prominent flavonol, a subclass of flavonoids, that is abundant in a wide array of fruits, vegetables, and medicinal plants. researchgate.net Structurally known as 3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one, kaempferol has garnered significant attention in academic circles for its extensive therapeutic potential, including anti-cancer, antioxidant, and anti-inflammatory activities. nih.gov Epidemiological studies have suggested a correlation between the consumption of kaempferol-rich foods and a decreased risk of certain chronic diseases. researchgate.net

In nature, kaempferol frequently exists in a glycosylated form, meaning it is attached to one or more sugar molecules. nih.gov These sugar attachments, which can include glucose, rhamnose, and rutinose, form various kaempferol glycosides. nih.gov The process of glycosylation significantly impacts the solubility, stability, and bioavailability of kaempferol, thereby influencing its biological activity. plos.org Academic research often focuses on comparing the bioactivities of kaempferol aglycone (the non-sugar part) with its various glycosidic forms to understand how these structural modifications affect their pharmacological properties. researchgate.netplos.org

Research Trajectories and Academic Relevance of Kaempferol-3,4'-diglucoside

Kaempferol-3,4'-diglucoside is a specific glycoside of kaempferol where two glucose molecules are attached at the 3 and 4'-positions of the kaempferol backbone. biosynth.comnih.gov This particular compound has been identified in various plants, including the fern Cystopteris fragilis and the leaves of Allium macrostemon. nih.govchemfaces.com While research on kaempferol and its more common glycosides is extensive, studies specifically targeting Kaempferol-3,4'-diglucoside are more niche but growing.

Current research on Kaempferol-3,4'-diglucoside often involves its isolation and identification from natural sources. chemfaces.comabmole.com Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are crucial for its detection and quantification in plant extracts. mdpi.comresearchgate.net The academic relevance of this compound lies in understanding its unique biochemical properties and potential biological activities, which may differ from its parent aglycone, kaempferol, and other glycosides. biosynth.com For instance, research has explored its potential role in neurodegenerative disorders and its antioxidant mechanisms. biosynth.comabmole.com The study of Kaempferol-3,4'-diglucoside contributes to the broader understanding of flavonoid glycosylation and its impact on bioactivity, offering potential avenues for new therapeutic applications.

Chemical and Physical Properties of Kaempferol-3,4'-diglucoside

PropertyValueSource
Molecular Formula C27H30O16 biosynth.comnih.gov
Molecular Weight 610.52 g/mol biosynth.com
CAS Number 71939-16-7 biosynth.comabmole.com
Appearance Light beige-yellow powder biocrick.com
Solubility Soluble in methanol (B129727) biocrick.com

Natural Sources of Kaempferol-3,4'-diglucoside

Plant SpeciesPart of Plant
Cystopteris fragilis (Brittle Bladder-fern)-
Allium macrostemon (Long-stamen Onion)Leaves
Norway Spruce (Picea abies)Buds, Needles
Equisetum giganteum (Giant Horsetail)-

Sources: nih.govchemfaces.comabmole.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H30O16 B191649 Kaempferol 3,4'-diglucoside CAS No. 71939-16-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

71939-16-7

Molecular Formula

C27H30O16

Molecular Weight

610.5 g/mol

IUPAC Name

5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one

InChI

InChI=1S/C27H30O16/c28-7-14-17(32)20(35)22(37)26(41-14)39-11-3-1-9(2-4-11)24-25(19(34)16-12(31)5-10(30)6-13(16)40-24)43-27-23(38)21(36)18(33)15(8-29)42-27/h1-6,14-15,17-18,20-23,26-33,35-38H,7-8H2/t14-,15-,17-,18-,20+,21+,22-,23-,26-,27+/m1/s1

InChI Key

CRHCCDOCWGWLSH-DEFKTLOSSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O

Synonyms

3-(β-D-Glucopyranosyloxy)-2-[4-(β-D-glucopyranosyloxy)phenyl]-5,7-dihydroxy-4H-1-benzopyran-4-one;  Allivicin;  Kaempferol 3,4'-di-O-β-D-glucopyranoside

Origin of Product

United States

Natural Occurrence and Botanical Distribution of Kaempferol 3,4 Diglucoside

Identification in Specific Plant Species

Kaempferol-3,4'-diglucoside has been identified in a range of plant species, spanning from ferns to flowering plants.

Dicotyledonous Plant Sources

This compound has been reported in several dicotyledonous families. For instance, it is found in the flowers of Clematis cultivars, such as 'Jackmanii Superba' and 'Fujimusume'. researchgate.net It has also been identified in Wisteria floribunda. invivochem.com The Berberidaceae family, which includes genera like Berberis and Epimedium, is another known source. ambeed.com Additionally, it is present in the Balsaminaceae and Betulaceae families. ambeed.com

Monocotyledonous Plant Sources

Among monocots, Kaempferol-3,4'-diglucoside has been isolated from Crocus species, specifically Crocus cv Sir John Bright. au.dk Furthermore, a derivative, Kaempferol-3,4'-diglucoside 7-(2-feruloylglucoside), has been detected in members of the onion family (Allium), including green onion, red onion, garden onions, and welsh onions. foodb.ca

Pteridophyte Sources (e.g., Cystopteris fragilis)

The presence of Kaempferol-3,4'-diglucoside has been documented in the fern Cystopteris fragilis. nih.gov It has also been found in other ferns, such as Asplenium normale. kahaku.go.jp The occurrence of kaempferol (B1673270) glycosides is a notable characteristic in the chemotaxonomy of pteridophytes. uib.esresearchgate.net

Distribution within Plant Tissues and Organs

The accumulation of Kaempferol-3,4'-diglucoside can be specific to certain parts of a plant. For example, it has been isolated from the buds and needles of the Norway spruce (Picea abies). invivochem.commedchemexpress.com In flowering plants, it is often found in floral tissues, as seen in Clematis cultivars. researchgate.net The distribution of flavonoids, including their glycosylated forms, can vary significantly across different organs within the same plant, a pattern influenced by finely tuned transcriptional regulation and the specificity of glycosyltransferase enzymes. biorxiv.orgresearchgate.net

Ecological and Physiological Roles of Glycosylated Flavonols in Plants

Glycosylated flavonols, including compounds like Kaempferol-3,4'-diglucoside, play multifaceted roles in plant life. mdpi.comresearchgate.net The addition of sugar molecules, a process known as glycosylation, is a crucial modification that enhances the stability and solubility of flavonoids. nih.govpjmonline.org

These compounds are integral to a plant's defense mechanisms against both biotic and abiotic stresses. researchgate.netnih.gov They contribute to protection against harmful UV radiation, with flavonols being effective UV-B absorbers. mdpi.comnih.gov This UV-screening capacity helps mitigate damage from high solar radiation. nih.gov Flavonoids also play a role in defending against pathogens and herbivores. researchgate.netoup.com

Furthermore, glycosylated flavonols are involved in various aspects of plant growth and development. biorxiv.org They participate in processes such as pigmentation, which is vital for attracting pollinators. mdpi.com They also act as signaling molecules in plant-microbe interactions, for instance, in the establishment of symbiotic relationships with rhizobia. oup.com Additionally, flavonols can influence auxin transport, a key process in regulating plant growth and development. biorxiv.orgoup.com The specific structure of a flavonol glycoside can determine its precise physiological function, highlighting the importance of the diverse array of these compounds found in nature. biorxiv.orgresearchgate.net

Biosynthetic Pathways and Glycosylation Mechanisms of Kaempferol 3,4 Diglucoside

The formation of Kaempferol-3,4'-diglucoside is a multi-step process involving the general flavonoid biosynthetic pathway to create the kaempferol (B1673270) aglycone, followed by specific enzymatic glycosylation steps.

Extraction, Isolation, and Purification Methodologies

Conventional Extraction Techniques

Conventional extraction methods remain fundamental in phytochemical research due to their accessibility and well-established protocols. These techniques primarily rely on the solvent's ability to dissolve and extract the desired compounds from the plant matrix.

Solvent-based extraction is a common first step for obtaining crude extracts rich in flavonol glycosides like Kaempferol-3,4'-diglucoside. The choice of solvent is critical and is based on the polarity of the target compound. Due to the presence of two glucose moieties, Kaempferol-3,4'-diglucoside is a polar molecule, making polar solvents effective for its extraction.

Ethanol (B145695) and methanol (B129727), often mixed with water (hydroalcoholic solutions), are frequently used. nih.govchemfaces.comasianpubs.org For instance, a method for extracting kaempferol-based antioxidants, including Kaempferol-3,4'-diglucoside, from the aerial parts of Solenostemma arghel involves extraction with ethanol. google.com Similarly, the hydroalcoholic extract of Lindera neesiana leaves and twigs was used as a source for isolating various kaempferol (B1673270) glycosides. mdpi.com The extraction of flavonoids from Allium macrostemon leaves also utilized solvents for isolation, leading to the identification of Kaempferol-3,4'-diglucoside. chemfaces.com In another example, hot methanolic extraction was performed on the air-dried leaves of S. arghel to isolate the compound. asianpubs.org The compound has also been identified in methanol-water extracts of Norway spruce buds. invivochem.commedchemexpress.com

The general procedure involves macerating or powdering the dried plant material to increase the surface area for solvent penetration, followed by soaking or boiling it in the chosen solvent.

Table 1: Examples of Solvent-Based Extraction for Kaempferol Glycosides

Plant SourceSolvent SystemTarget Compound MentionedReference
Solenostemma arghelEthanolKaempferol-3,4'-diglucoside google.com
Solenostemma arghelMethanol (hot)Kaempferol-3,4'-di-O-β-D-glucoside asianpubs.org
Lindera neesianaHydroalcoholicKaempferol glycosides mdpi.com
Norway Spruce (Picea abies)Methanol-WaterKaempferol-3,4'-diglucoside invivochem.com
Allium macrostemonNot specified solventKaempferol-3,4'-di-O-glucoside chemfaces.com

To maximize the yield of extracted compounds, serial exhaustive extraction is often employed. This protocol involves sequentially extracting the plant material with the same or different solvents until the compound of interest is fully extracted from the matrix.

In a study on Evolvulus alsinoides, plant extracts were obtained through serial exhaustive extraction to isolate and identify Kaempferol-3,7-diglucoside. epa.gov Another method described for Solenostemma arghel involved an exhaustive percolation process where the powdered plant material was extracted with ethanol, and the remaining residue was subsequently re-percolated four more times to ensure a thorough extraction. google.com This process yields a concentrated filtrate that can then be subjected to further purification steps. google.com

Solvent-Based Extraction Approaches (e.g., hydroalcoholic, ethanol)

Advanced Extraction Technologies

While conventional methods are effective, they can be time-consuming and require large volumes of organic solvents. nih.gov Advanced technologies offer faster, more efficient, and environmentally friendly alternatives.

Supercritical Fluid Extraction (SFE) is a "green" technology that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. nih.govresearchgate.net CO₂ is favored because it is non-toxic, non-flammable, and can be easily removed from the extract by depressurization. ugr.es However, since CO₂ is non-polar, it is not highly effective for extracting polar compounds like kaempferol glycosides on its own. nih.gov

To overcome this, a polar co-solvent, or "modifier," such as ethanol, is added to the supercritical CO₂. nih.gov This increases the polarity of the fluid, enhancing its ability to dissolve glycosylated flavonoids. nih.gov SFE has been optimized for the extraction of kaempferol glycosides from sources like tea seed cake. researchgate.net Research has shown that factors such as pressure, temperature, and the percentage of ethanol in the co-solvent significantly affect the extraction yield. nih.govresearchgate.net For example, one study determined the optimal conditions for extracting two kaempferol glycosides from tea seed cake to be an extraction time of 150 minutes, a pressure of 20 MPa, a temperature of 80°C, and a 60% aqueous ethanol solution as the modifier. researchgate.net While the yield was comparable to conventional methods, SFE required significantly less solvent and time. nih.gov

Table 2: SFE Parameters for Kaempferol Glycoside Extraction from Tea Seed Cake

ParameterOptimal ConditionReference
Pressure20 MPa researchgate.net
Temperature80 °C researchgate.net
Extraction Time150 min researchgate.net
Modifier60% aqueous ethanol researchgate.net
Experimental Yield11.4 ± 0.4 mg/g researchgate.net

Chromatographic Isolation and Purification Strategies

Following initial extraction, the crude extract contains a complex mixture of compounds. Chromatographic techniques are essential for the isolation and purification of specific molecules like Kaempferol-3,4'-diglucoside.

Column chromatography is a widely used purification method that separates compounds based on their differential adsorption to a stationary phase. The crude extract is loaded onto a column packed with an adsorbent material, such as silica (B1680970) gel or polyamide, and a solvent or solvent mixture (mobile phase) is passed through the column.

For the isolation of kaempferol glycosides, various chromatographic methods are employed. In the case of Lindera neesiana extract, a series of column chromatographic separations were used to isolate five different kaempferol glycosides. mdpi.com A study on Solenostemma arghel used a polyamide column for the initial fractionation of the methanolic extract, eluting with water and then with increasing concentrations of ethanol. asianpubs.org The fraction containing Kaempferol-3,4'-diglucoside was then further purified using preparative paper chromatography. asianpubs.org Similarly, the isolation of flavonoids from flaxseed involved subjecting a concentrated n-butanol extract to silica gel column chromatography to yield compounds including a kaempferol diglucoside. tandfonline.com The isolation of kaempferol glycosides from Ginkgo biloba also relied on a combination of chromatographic methods to achieve purification. uni-regensburg.de

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purification

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for both the analytical quantification and preparative isolation of Kaempferol-3,4'-diglucoside and related flavonoid glycosides. uni-regensburg.deresearchgate.netresearchgate.net The method is widely applied for the separation of flavonoids from various plant sources. mdpi.comchemfaces.com

For analytical purposes, Reversed-Phase HPLC (RP-HPLC) is commonly utilized. This approach typically employs a nonpolar stationary phase, such as a C18 column, and a polar mobile phase. uni-regensburg.deresearchgate.netresearchgate.net The separation is based on the differential partitioning of the analytes between the two phases. In the analysis of kaempferol glycosides, including Kaempferol-3,4'-diglucoside, specific columns like Purospher® STAR RP-18e have proven effective. uni-regensburg.de The identity of the isolated compound is often confirmed by comparing its retention time (Rt) with that of an authentic reference standard under identical HPLC conditions. chemfaces.com

Preparative HPLC operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to isolate milligram-to-gram quantities of the pure compound from a crude or partially purified extract. researchgate.netresearchgate.net This is crucial for obtaining sufficient amounts of Kaempferol-3,4'-diglucoside for structural elucidation and biological activity studies. researchgate.net For instance, preparative HPLC has been successfully used to isolate structurally similar compounds like quercetin (B1663063) 3,4'-diglucoside, demonstrating the technique's applicability. researchgate.net

Below is a table detailing typical parameters for the analytical HPLC of kaempferol glycosides.

Table 1: Example of Analytical HPLC Parameters for Kaempferol Glycoside Analysis. uni-regensburg.de

ParameterSpecification
Instrument Analytical HPLC
Column Main: Hibar® 125-4, Purospher® STAR RP-18e (3 µm)Precolumn: LiChroCART® 4-4, Purospher® STAR RP-18e (5 µm)
Mobile Phase A: H₂O + 0.1% Trifluoroacetic Acid (TFA)B: 2-propanol
Column Temperature 30 °C
Flow Rate 0.6 - 0.7 mL/min
Injection Volume 20 µL
Detection UV at 330 and 350 nm researchgate.net

Optimization of Solvent Systems for Separation (e.g., H₂O/2-propanol gradients)

The efficacy of HPLC separation is highly dependent on the composition of the mobile phase, or solvent system. The optimization of this system is a critical step to achieve adequate resolution between the target compound and other closely related structures present in the extract. uni-regensburg.de For complex mixtures of flavonoid glycosides, gradient elution, where the composition of the mobile phase is changed over time, is generally superior to isocratic elution (constant mobile phase composition). researchgate.net

Research on the purification of kaempferol glycosides has shown that the choice of organic modifier in the solvent system is crucial. uni-regensburg.de While aqueous mixtures of methanol (MeOH) or acetonitrile (B52724) (ACN) are common in RP-HPLC, they may not provide sufficient separation for all kaempferol derivatives. uni-regensburg.deresearchgate.net In one study, a water/2-propanol gradient was found to be uniquely effective for the final purification of several kaempferol diglycosides, succeeding where H₂O/MeOH and H₂O/acetonitrile systems failed to resolve the compounds from isorhamnetin (B1672294) derivatives. uni-regensburg.de The optimization process often involves systematically adjusting the gradient slope, initial and final solvent concentrations, and the type of acid modifier (e.g., trifluoroacetic acid, phosphoric acid, or acetic acid) to improve peak shape and resolution. uni-regensburg.deresearchgate.netresearchgate.net

An example of an optimized gradient program using a water/2-propanol system for the separation of kaempferol glycosides is detailed in the table below.

Table 2: Optimized H₂O/2-propanol Gradient Program for Flavonoid Glycoside Separation. uni-regensburg.de

Time (minutes)% 2-propanol (Solvent B)Flow Rate (mL/min)
07%0.7
6020%0.7
7030%0.6
7730%0.6
807%0.6
907%0.7

This systematic approach to solvent system selection and optimization is fundamental to achieving the high purity of Kaempferol-3,4'-diglucoside required for scientific investigation. researchgate.net

Advanced Structural Elucidation and Analytical Characterization

Spectroscopic Techniques for Structural Analysis

Spectroscopic methods are fundamental in determining the foundational structure of Kaempferol-3,4'-diglucoside, revealing the arrangement of atoms and the nature of the glycosidic linkages.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

NMR spectroscopy is a powerful tool for the complete structural assignment of flavonoids. Analysis of both ¹H and ¹³C NMR spectra allows for the precise mapping of the molecule.

¹H-NMR data for Kaempferol-3,4'-diglucoside, isolated from Solenostemma arghel, provides key signals that confirm its structure. The spectrum shows characteristic signals for the kaempferol (B1673270) aglycone. A significant observation is the downfield shift of the B-ring protons H-2',6' and H-3',5' compared to those of the free kaempferol aglycone, which is indicative of glycosylation at the 4'-hydroxyl position. researchgate.net The presence of two anomeric proton signals, each appearing as a doublet with a coupling constant (J) of approximately 7.5 Hz, confirms the presence of two glucose units in the β-configuration. researchgate.net

Table 1: ¹H-NMR Spectral Data for Kaempferol-3,4'-diglucoside (in DMSO-d₆)

Proton Chemical Shift (δ ppm) Multiplicity Coupling Constant (J in Hz)
H-2', 6' 8.06 d 8.0
H-3', 5' 6.93 d 8.0
H-8 6.52 d 2.5
H-6 6.28 d 2.5
H-1" (3-O-Glc) 5.45 d 7.5
H-1''' (4'-O-Glc) 5.30 d 7.5
Other Sugar Protons 3.1-3.7 m -

Data sourced from Michael et al., 1998. researchgate.net

Table 2: Representative ¹³C-NMR Chemical Shifts for a Kaempferol Glycoside Skeleton (in DMSO-d₆)

Carbon Expected Chemical Shift (δ ppm)
C-2 ~157.1
C-3 ~133.6
C-4 ~177.6
C-5 ~161.5
C-6 ~99.5
C-7 ~166.1
C-8 ~94.3
C-9 ~157.0
C-10 ~103.9
C-1' ~121.2
C-2', 6' ~131.2
C-3', 5' ~115.5
C-4' ~160.5
C-1" (Glc) ~101.9
C-1''' (Glc) ~101.2

Data are representative values from Kaempferol 3-O-β-D-rutinoside for comparison. wvu.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a classic method used for the initial characterization of flavonoids. The UV spectrum of kaempferol derivatives typically shows two major absorption bands: Band I (320-385 nm) corresponding to the B-ring cinnamoyl system, and Band II (240-285 nm) related to the A-ring benzoyl system.

For Kaempferol-3,4'-diglucoside, the UV spectrum in methanol (B129727) exhibits absorption maxima (λmax) at approximately 265 nm and 350 nm. researchgate.net The use of specific shift reagents is crucial for determining the positions of free hydroxyl groups.

Sodium methoxide (B1231860) (NaOMe): A bathochromic shift in Band I without a decrease in intensity indicates a free 4'-hydroxyl group. However, in Kaempferol-3,4'-diglucoside, where the 4'-OH is glycosylated, this characteristic shift is absent, and a shift with decreasing intensity is observed, pointing to a free 7-OH group. researchgate.net

Aluminum chloride (AlCl₃): A significant bathochromic shift in Band I indicates the presence of a free hydroxyl group at C-5. nih.gov

Sodium acetate (B1210297) (NaOAc): A bathochromic shift in Band II is diagnostic for a free 7-hydroxyl group. researchgate.netnih.gov

Sodium acetate/Boric acid (NaOAc/H₃BO₃): A bathochromic shift in Band I indicates the presence of an ortho-dihydroxy system in the B-ring, which is absent in kaempferol derivatives. nih.gov

The UV spectral data for Kaempferol-3,4'-diglucoside from Solenostemma arghel confirms a free hydroxyl group at C-7 (shift with NaOAc) and C-5 (shift with AlCl₃), and substitution at C-3 and C-4'. researchgate.net

Table 3: UV Spectral Data for Kaempferol-3,4'-diglucoside

Shift Reagent Absorption Maxima (λmax, nm)
Methanol (MeOH) 265, 350
NaOMe 280, 325 (shoulder), 405
AlCl₃ 273, 300 (shoulder), 343, 400
AlCl₃/HCl 273, 302 (shoulder), 345, 392
NaOAc 270, 300 (shoulder), 360
NaOAc/H₃BO₃ 265, 350

Data sourced from Michael et al., 1998. researchgate.net

Mass Spectrometry (MS) Applications

Mass spectrometry is indispensable for confirming the molecular weight of Kaempferol-3,4'-diglucoside and elucidating its fragmentation pattern, which helps to identify the aglycone and the attached sugar units.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is routinely used to identify kaempferol glycosides in plant extracts. nih.govgoogle.com For Kaempferol-3,4'-diglucoside, the molecular ion peak is observed at an m/z corresponding to its molecular weight (610.5 g/mol ). nih.gov Tandem MS (MS/MS) experiments are critical for structural confirmation. A characteristic fragmentation involves the loss of the two glucose units (each 162 Da). The primary fragment ion observed corresponds to the kaempferol aglycone at m/z 285 [M-H-162-162]⁻. scialert.net The sequential loss of the sugar moieties can also be observed. The analysis of an isomeric kaempferol di-hexoside from honey showed a high abundance of the [M-H-162]⁻ ion, while the fragment ion [M-H-180]⁻ (loss of glucose plus water) was notably absent, helping to distinguish it from isomers with a (1→2) interglycosidic linkage like sophorosides. scialert.net

Liquid Chromatography-Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-QTOF-MS/MS)

LC-ESI-QTOF-MS/MS is a high-resolution mass spectrometry technique that provides highly accurate mass measurements, enabling the determination of the elemental composition of the parent molecule and its fragments. nih.govmdpi.com This accuracy is crucial for distinguishing between compounds with similar nominal masses. In the analysis of kaempferol derivatives, the ESI source generates protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ions. The QTOF analyzer then provides high-resolution mass data and allows for detailed fragmentation studies. The fragmentation of Kaempferol-3,4'-diglucoside would show a precursor ion at m/z 609 [M-H]⁻. Subsequent MS/MS fragmentation would yield a prominent product ion at m/z 447 [M-H-162]⁻, corresponding to the loss of one glucose unit, and a base peak at m/z 285 [M-H-162-162]⁻, which is the characteristic kaempferol aglycone. researchgate.net The high mass accuracy of QTOF-MS confirms the elemental composition of these fragments, solidifying the identification.

Integrated Chromatographic and Spectroscopic Approaches for Identification

The definitive identification of Kaempferol-3,4'-diglucoside is achieved not by a single technique but through the integration of multiple analytical methods. The process typically begins with separation from a complex plant extract using High-Performance Liquid Chromatography (HPLC). nih.govb-cdn.net During the HPLC run, an online UV-Diode Array Detector (DAD) provides the initial UV spectrum, offering the first clue that the compound is a kaempferol derivative with a substituted 3-hydroxyl group. nih.govgoogle.com

The eluent from the HPLC is then directed into a mass spectrometer (LC-MS). The MS provides the molecular weight, and MS/MS fragmentation confirms the presence of a kaempferol aglycone (m/z 285) and two hexose (B10828440) units. scialert.netresearchgate.net This combination differentiates the compound from other flavonoid glycosides.

Finally, for complete and unambiguous structural proof, the compound is isolated in pure form using preparative HPLC. The pure compound is then subjected to detailed NMR (¹H, ¹³C, and 2D-NMR) analysis to confirm the precise locations of the two glucose attachments (C-3 and C-4') and their anomeric configuration (β). researchgate.net This integrated approach, combining chromatographic separation with UV, MS, and NMR spectroscopic data, provides a comprehensive and scientifically rigorous characterization of Kaempferol-3,4'-diglucoside.

Mechanistic Investigations of Biological Activities in Vitro and Animal Models

Antioxidant Activity and Oxidative Stress Modulation

Kaempferol-3,4'-diglucoside demonstrates significant antioxidant properties through multiple mechanisms, including direct free radical scavenging and modulation of the body's endogenous antioxidant defense systems. biosynth.com

The antioxidant capacity of kaempferol (B1673270) and its glycosides, including Kaempferol-3,4'-diglucoside, has been evaluated using various in vitro assays. These assays measure the compound's ability to neutralize synthetic radicals, providing an indication of its potential to counteract harmful free radicals in biological systems.

Commonly used methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. journals.ac.zacsbe-scgab.ca While specific data for Kaempferol-3,4'-diglucoside is embedded within broader studies on plant extracts rich in this compound, the general consensus is that kaempferol derivatives are effective radical scavengers. smolecule.commdpi.com The structure of flavonoids, with their multiple hydroxyl groups, is key to their ability to donate hydrogen atoms or electrons to stabilize free radicals. nih.gov

Table 1: In Vitro Antioxidant Activity of Kaempferol Derivatives This table presents representative data for kaempferol and its related glycosides from various studies to illustrate their free radical scavenging capabilities. Note that specific IC50 or percentage inhibition values for Kaempferol-3,4'-diglucoside are not always isolated in the literature.

Compound/ExtractAssayResultReference
KaempferolDPPH Radical ScavengingSignificant Inhibition csbe-scgab.ca
Kaempferol 3-O-arabinosideDPPH Radical ScavengingGood antioxidant capacity medchemexpress.com
Onion Extracts (containing Kaempferol glycosides)ABTS Radical ScavengingSignificant antioxidant effects researchgate.net
Onion Extracts (containing Kaempferol glycosides)FRAP AssaySignificant reducing power journals.ac.za

Beyond direct scavenging, Kaempferol-3,4'-diglucoside and its aglycone, kaempferol, can bolster the cell's own antioxidant defenses. This is primarily achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. plos.orgnih.gov

Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), a process that upregulates the expression of a suite of protective genes. mdpi.com These genes encode for crucial antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.govspringermedizin.de Studies on kaempferol have shown that it can promote the nuclear translocation of Nrf2, leading to increased levels and activity of these protective enzymes. plos.orgspringermedizin.de For instance, pretreatment with kaempferol has been shown to increase the expression of SOD and catalase in cells subjected to oxidative stress. springermedizin.de This modulation helps to maintain cellular redox homeostasis and mitigate the damaging effects of reactive oxygen species (ROS). plos.org

The ability of kaempferol and its glycosides to scavenge free radicals and boost endogenous antioxidant enzymes translates into cellular protection against oxidative damage. In vitro studies have repeatedly demonstrated that pretreatment with kaempferol can shield various cell types from injury induced by oxidizing agents like hydrogen peroxide (H₂O₂). springermedizin.denih.govnih.gov

In models using human retinal pigment epithelial cells (ARPE-19), kaempferol was found to protect against H₂O₂-induced cell damage and apoptosis. nih.gov This protection was associated with a reduction in intracellular ROS levels and an increase in the activity of SOD. nih.gov Similarly, in rat pheochromocytoma (PC12) cells, a neuronal model, kaempferol showed protective effects against oxidative stress-induced cytotoxicity. mdpi.comnih.gov Studies have also shown that kaempferol can protect normal lung and liver cells from H₂O₂-induced cytotoxicity, membrane damage, and DNA damage. springermedizin.de

Table 2: Protective Effects of Kaempferol against H₂O₂-Induced Damage in Vitro

Cell LineOxidative InsultKey FindingsReference
H4IIE rat hepatoma500 µM H₂O₂Preincubation with 50 µM kaempferol protected against loss of cell viability and ameliorated DNA damage. nih.gov
ARPE-19 (human retinal pigment epithelium)H₂O₂Kaempferol protected against oxidative cell damage and apoptosis, reduced ROS, and increased SOD activity. nih.gov
Normal lung and liver cellsH₂O₂Kaempferol protected against cytotoxicity, ROS formation, and DNA damage. springermedizin.de
WIL2-NS (human lymphoblastoid)H₂O₂Low concentrations of quercetin (B1663063) (a related flavonoid) prevented H₂O₂-induced chromosomal damage. tandfonline.com

Modulation of Endogenous Antioxidant Enzyme Systems

Anti-inflammatory Pathways

Kaempferol-3,4'-diglucoside is also implicated in the modulation of key inflammatory signaling pathways, contributing to its anti-inflammatory profile.

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. nih.govnih.gov The anti-inflammatory effects of kaempferol and its derivatives are often linked to their ability to inhibit the NF-κB signaling cascade. smolecule.commedchemexpress.complos.org

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα, leading to its degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes. nih.gov Research has shown that kaempferol can suppress the activation of NF-κB by preventing the degradation of IκBα. plos.org By inhibiting this central pathway, kaempferol derivatives can effectively reduce the production of a wide array of inflammatory mediators. nih.govnih.gov

The NLRP3 inflammasome is a multi-protein complex in the cytoplasm that plays a crucial role in the innate immune response by activating caspase-1 and processing the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). nih.govnih.gov Dysregulation of the NLRP3 inflammasome is linked to a variety of inflammatory diseases.

Studies have indicated that kaempferol can inhibit the activation of the NLRP3 inflammasome. nih.govnih.gov This inhibitory action is thought to occur by blocking several steps in the activation cascade, including the suppression of NF-κB signaling (which primes the inflammasome by upregulating NLRP3 expression) and the reduction of intracellular ROS, a key trigger for NLRP3 assembly. nih.gov For example, in macrophage models, kaempferol has been shown to reduce the LPS-induced activation of the NLRP3 inflammasome, thereby decreasing the release of IL-1β. nih.gov This suggests that Kaempferol-3,4'-diglucoside may exert its anti-inflammatory effects in part by targeting this critical inflammatory platform.

Regulation of Pro-inflammatory Cytokine and Chemoattractant Production (in animal models)

In animal models of inflammation, the broader class of kaempferol and its glycosides has demonstrated significant regulatory effects on the production of pro-inflammatory cytokines and chemoattractants. d-nb.info While direct studies on Kaempferol-3,4'-diglucoside are limited, research on kaempferol provides a foundational understanding. For instance, in rabbits fed a high-cholesterol diet, kaempferol treatment significantly decreased the serum levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). d-nb.info It also reduced the expression of chemoattractants like monocyte chemoattractant protein-1 (MCP-1) in the aorta. d-nb.info Similarly, another kaempferol glycoside, Kaempferol-3-O-β-d-glucuronide, has been shown to inhibit the production of pro-inflammatory mediators like IL-1β in mice. researchgate.net These findings suggest that kaempferol compounds can effectively mitigate inflammatory responses by downregulating key signaling molecules that recruit and activate immune cells.

Table 1: Effect of Kaempferol on Pro-inflammatory Cytokines and Chemoattractants in Animal Models

ModelCompoundCytokine/ChemoattractantEffect
High-cholesterol fed rabbitsKaempferolTNF-α, IL-1β, MCP-1Decreased
LPS-stimulated miceKaempferol-3-O-β-d-glucuronideIL-1βInhibited
LPS-stimulated cardiac fibroblastsKaempferolTNF-α, IL-1β, IL-6Suppressed Release

Anti-cancer Mechanisms

The anti-cancer properties of kaempferol and its derivatives, including Kaempferol-3,4'-diglucoside, are attributed to a variety of mechanisms that target the complex signaling networks governing cancer cell proliferation, survival, and spread.

Cell Cycle Arrest Induction (G1/S and G2/M Checkpoints)

A key strategy in cancer therapy is to halt the uncontrolled proliferation of cancer cells by inducing cell cycle arrest. Kaempferol has been shown to mediate cell cycle arrest at different phases, including the G1/S and G2/M checkpoints. nih.gov For example, it can induce G2/M arrest in human colon cancer cells and G0/G1 arrest in esophageal squamous cell carcinoma. nih.gov In breast cancer cells, kaempferol treatment led to a significant increase in the G2 phase population, indicating G2/M arrest. nih.gov This is often achieved by modulating the expression of key cell cycle regulatory proteins. Kaempferol has been observed to inhibit the expression of cyclin D/Cdk4/6 and cyclin B/Cdc2 complexes, which are crucial for the G1/S and G2/M transitions, respectively. nih.gov Furthermore, it can enhance the expression of cyclin-dependent kinase inhibitors like p21, which negatively regulate CDK activity at the G1/S phase transition. nih.gov

Apoptosis Induction Pathways (Caspase Cascades and Signaling Pathway Activation)

Inducing apoptosis, or programmed cell death, is a fundamental mechanism by which many anti-cancer agents exert their effects. Kaempferol has been demonstrated to trigger apoptosis in various cancer cell lines through both the intrinsic (mitochondrial) and extrinsic pathways. nih.gov It can depolarize the mitochondrial membrane, leading to the release of cytochrome c, which in turn activates caspase-9 and the downstream executioner caspase-3. amegroups.orgeuropeanreview.org Kaempferol also upregulates the expression of pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins such as Bcl-2. nih.goveuropeanreview.org The extrinsic pathway can also be activated, as evidenced by the activation of caspase-8. nih.gov

Autophagy Modulation

Autophagy is a cellular process of self-digestion that can have a dual role in cancer, either promoting cell survival or leading to cell death. Kaempferol has been shown to modulate autophagy in cancer cells. In some contexts, it induces autophagic cell death. For instance, in hepatocellular carcinoma cells, kaempferol treatment led to the upregulation of autophagy-related proteins like Beclin-1 and Atg5, and the conversion of LC3B-I to LC3B-II, ultimately resulting in cell death. amegroups.orgoncotarget.com Conversely, in other scenarios, autophagy may act as a survival mechanism in response to kaempferol-induced stress. nih.gov In human hepatic cancer cells, carcinoma cells have been shown to activate AMP-activated protein kinase (AMPK)-dependent autophagy as a survival response. nih.gov

Inhibition of Pro-survival Signaling Cascades (e.g., Akt, PI3K, ERK 1/2)

The survival and proliferation of cancer cells are often driven by aberrantly activated pro-survival signaling pathways. Kaempferol has been found to inhibit several of these critical cascades. nih.gov The Phosphoinositide 3-kinase (PI3K)/Akt pathway, a central regulator of cell survival, is a known target. Kaempferol has been shown to downregulate the phosphorylation of PI3K and Akt in endometrial carcinoma cells. mdpi.com Similarly, the Extracellular signal-regulated kinase (ERK) 1/2 pathway, part of the Mitogen-activated protein kinase (MAPK) family, is also inhibited by kaempferol, contributing to its anti-proliferative effects. nih.govnih.gov

Table 2: Inhibition of Pro-survival Signaling by Kaempferol

Cancer Cell LineSignaling PathwayEffect
Endometrial CarcinomaPI3K/AktDownregulation of phosphorylation
OsteosarcomaMAPK/AktInhibition
Ovarian CancerMEK/ERKInhibition
Pancreatic CancerEGFR-related pathwayBlockade

Anti-angiogenic Effects (e.g., via VEGF and FGF pathways in zebrafish models)

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Kaempferol has demonstrated anti-angiogenic properties, in part by targeting key signaling pathways involved in this process. In vivo studies using zebrafish models have been instrumental in elucidating these effects. Kaempferol was found to inhibit the growth of intersegmental vessels in zebrafish. nih.gov This anti-angiogenic activity is mediated through the inhibition of pathways involving vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF). nih.govresearchgate.net Specifically, kaempferol has been shown to suppress angiogenesis by inhibiting the expression of VEGFR2, a key receptor for VEGF. nih.gov Interestingly, some studies suggest kaempferol can also potentiate VEGF-mediated angiogenesis, indicating its effects may be context-dependent. frontiersin.org

Suppression of Cancer Cell Migration and Invasion (in vitro models)

In vitro studies have demonstrated the potential of kaempferol and its derivatives to inhibit the migration and invasion of various cancer cells. For instance, kaempferol has been shown to suppress the migration and invasion of pancreatic cancer cells. plos.org It also inhibits these processes in medulloblastoma and breast cancer cells. plos.org In renal cell carcinoma, kaempferol has been observed to inhibit invasion and migration by downregulating matrix metalloproteinase-2 (MMP-2) expression. nih.gov The anti-invasive activity of kaempferol is considered a key mechanism in its potential to inhibit lung colonization by melanoma cells. science.gov

Cell LineEffect of KaempferolReference
Pancreatic Cancer Cells (Miapaca-2, Panc-1, SNU-213)Inhibition of migration and invasion plos.org
Medulloblastoma CellsInhibition of migration and invasion plos.org
Breast Cancer CellsInhibition of migration and invasion plos.org
Renal Cell Carcinoma (786-O)Inhibition of invasion and migration via MMP-2 downregulation nih.gov
Melanoma Cells (B16-BL6)Inhibition of invasion science.gov

Anti-diabetic Mechanisms

Kaempferol-3,4'-diglucoside and its aglycone, kaempferol, exhibit several anti-diabetic mechanisms. These compounds have been found in plants like Cystopteris fragilis. nih.gov Their anti-diabetic properties are attributed to their ability to modulate various cellular pathways involved in glucose metabolism and insulin (B600854) signaling. nih.govmdpi.com

Kaempferol and its glycosides have been shown to enhance glucose uptake in cells through pathways involving Protein Kinase C (PKC) and Phosphoinositide 3-kinase (PI3K). mdpi.comnih.govchemfaces.com For example, Kaempferol 3-neohesperidoside stimulates glucose uptake in rat soleus muscle via the PI3K and PKC pathways. chemfaces.com Kaempferol itself promotes glucose uptake in L6 myotubes and increases the phosphorylation of PI3K. nih.gov This enhancement of glucose uptake is a key mechanism for its anti-hyperglycemic effects. nih.govsciopen.com

Kaempferol has been shown to increase the production and secretion of insulin from pancreatic β-cells. nih.gov It can potentiate glucose-stimulated insulin secretion in both INS-1E cells and human islet beta-cells. mdpi.comresearchgate.net This effect is associated with the activation of pancreatic and duodenal homeobox 1 (PDX-1) and an increase in cyclic AMP (cAMP), which are crucial for insulin secretion. researchgate.net Furthermore, kaempferol can directly activate the mitochondrial calcium uniporter, a key process in glucose-stimulated insulin secretion. researchgate.net

In diabetic conditions, kaempferol demonstrates a protective effect on pancreatic β-cells by reducing apoptosis. nih.gov It achieves this by decreasing the activity of caspase-3, a key executioner enzyme in apoptosis. nih.gov This anti-apoptotic effect helps in preserving β-cell mass and function, which is often compromised in diabetes. mdpi.comfrontiersin.org

Kaempferol has been found to improve the expression and activation of AMP-activated protein kinase (AMPK). nih.gov AMPK is a crucial energy sensor that plays a significant role in regulating glucose metabolism. nih.gov Kaempferol-induced activation of AMPK contributes to its anti-diabetic effects by promoting glucose uptake and metabolism in skeletal muscle. nih.govsciopen.com The activation of AMPK by kaempferol can also inhibit adipogenesis. researchgate.net

Reduction of Cellular Apoptosis in Diabetic Contexts (e.g., caspase 3 suppression)

Neuroprotective Actions

Kaempferol and its glycosides, including Kaempferol-3,4'-diglucoside, are being investigated for their neuroprotective potential. biosynth.comresearchgate.net Kaempferol has demonstrated the ability to modulate autophagy, a cellular process essential for neuronal health, suggesting its potential therapeutic application in neurological disorders such as Parkinson's disease, Alzheimer's disease, and ischemic stroke. nih.gov Additionally, some kaempferol derivatives, like Kaempferol 3-O-sophoroside, promote the production of brain-derived neurotrophic factor (BDNF) and enhance autophagy by binding to AMPK, indicating potential antidepressant effects and a role in managing neurodegenerative diseases. medchemexpress.com

Inhibition of Amyloid Fibril Formation (in vitro models)

The aggregation of amyloid-β (Aβ) peptides into fibrillar structures is a key pathological hallmark of Alzheimer's disease. Research has explored the potential of kaempferol and its derivatives to interfere with this process. While direct studies on Kaempferol-3,4'-diglucoside are limited, related kaempferol glycosides have demonstrated anti-amyloidogenic properties. For instance, Kaempferol-3-O-rhamnoside has been shown to inhibit the fibrillogenesis of Aβ42 and remodel pre-formed fibrils into non-toxic aggregates. nih.gov Another related compound, Kaempferol-3,7-di-O-β-glucoside, effectively inhibits the formation of Aβ1-42 fibrils. medchemexpress.com Furthermore, Kaempferol-3-O-(6-malonyl)-glucoside, isolated from mulberry leaves, has been identified as an anti-amyloidogenic substance, inhibiting the formation of Aβ (1-42)-fibrils. These findings suggest that the glycosylation pattern of kaempferol may play a significant role in its ability to modulate amyloid aggregation. Kaempferol itself has been reported to directly inhibit Aβ deposition. researchgate.net

Protection Against Neuroinflammation and Neuronal Lesions (in animal models of neurodegenerative diseases)

Neuroinflammation is a critical factor in the progression of neurodegenerative diseases. Studies on the parent compound, kaempferol, provide insights into the potential neuroprotective mechanisms of its glycosides. In animal models of neuroinflammation induced by lipopolysaccharide (LPS), kaempferol has been shown to reduce the production of pro-inflammatory factors such as IL-1β, IL-6, and TNF-α in brain tissues. nih.gov Kaempferol achieves this by inhibiting the release of high-mobility group box 1 (HMGB1) and down-regulating the TLR4/MyD88 inflammatory pathway. nih.gov It also suppresses the activation of NF-κB, a key transcription factor involved in the inflammatory response. nih.govnih.gov By mitigating microglial activation and the subsequent release of inflammatory mediators, kaempferol and its derivatives may protect neurons from damage. nih.govresearchgate.net In animal models of Parkinson's disease, kaempferol has been observed to reduce the loss of tyrosine hydroxylase-positive neurons and inhibit microglial activation. researchgate.net

Modulation of Blood-Brain Barrier Integrity (in animal models)

The blood-brain barrier (BBB) is a highly selective semipermeable border that protects the brain. Its disruption is implicated in various neurological disorders. The parent compound, kaempferol, has demonstrated the ability to protect BBB integrity in animal models. nih.gov In mice treated with LPS to induce inflammation, pre-treatment with kaempferol was found to increase the levels of BBB-related proteins, including occludin-1 and claudin-1. nih.gov While direct evidence for Kaempferol-3,4'-diglucoside is not available, the known ability of the aglycone, kaempferol, to cross the BBB suggests that its glycosides might also have effects on BBB function, although their permeability may differ. researchgate.net

Enzyme Inhibition Studies

Glycosidases (α-amylase, α-glucosidase)

The inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase is a therapeutic strategy for managing postprandial hyperglycemia. While specific data for Kaempferol-3,4'-diglucoside is limited, studies on other kaempferol glycosides have shown significant inhibitory activity. For instance, a kaempferol diglycoside isolated from Lu'an GuaPian tea demonstrated potent α-amylase inhibition with an IC50 value of 0.09 ± 0.02 μM. nih.gov In contrast, a kaempferol monoglycoside from the same source was a more effective inhibitor of α-glucosidase, with an IC50 of 40.02 ± 4.61 μM. nih.gov Similarly, Kaempferol-3,7-di-O-β-glucoside has been identified as an inhibitor of both α-amylase and α-glucosidase. medchemexpress.comglpbio.com

Acetylcholinesterase

Acetylcholinesterase (AChE) inhibitors are used to treat the symptoms of Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.gov Several flavonoids and their glycosides have been investigated for their AChE inhibitory potential. mdpi.com Kaempferol-3,7-di-O-β-glucoside has been shown to possess inhibitory properties against acetylcholinesterase. medchemexpress.comglpbio.com Molecular docking studies with related compounds like kaempferol-3-O-glucoside have suggested a preference for inhibiting butyrylcholinesterase over acetylcholinesterase. researchgate.net

Angiotensin-Converting Enzyme (ACE)

Angiotensin-converting enzyme (ACE) plays a crucial role in regulating blood pressure, and its inhibition is a key strategy in the management of hypertension. Research has shown that the parent compound, kaempferol, can inhibit ACE in a dose-dependent manner in ex vivo studies using aortic tissue from rats. nih.gov This suggests a potential for kaempferol and its derivatives to contribute to cardiovascular health through this mechanism. nih.gov

Data Tables

Compound Biological Activity Model System Key Findings Reference
Kaempferol-3-O-rhamnosideInhibition of Amyloid Fibril FormationIn vitro (Aβ42 peptide)Inhibited fibrillogenesis and remodeled pre-formed fibrils. nih.gov
Kaempferol-3,7-di-O-β-glucosideInhibition of Amyloid Fibril FormationIn vitro (Aβ1-42)Effectively inhibited fibril formation. medchemexpress.com
KaempferolNeuroprotectionAnimal model (LPS-induced neuroinflammation)Reduced pro-inflammatory cytokines (IL-1β, IL-6, TNF-α). nih.gov
KaempferolBlood-Brain Barrier ProtectionAnimal model (LPS-induced inflammation)Increased levels of occludin-1 and claudin-1. nih.gov
Kaempferol diglycosideα-Amylase InhibitionIn vitroIC50: 0.09 ± 0.02 μM nih.gov
Kaempferol monoglycosideα-Glucosidase InhibitionIn vitroIC50: 40.02 ± 4.61 μM nih.gov
Kaempferol-3,7-di-O-β-glucosideEnzyme InhibitionIn vitroInhibited α-amylase, α-glucosidase, and acetylcholinesterase. medchemexpress.comglpbio.com
KaempferolACE InhibitionEx vivo (rat aortic tissue)Dose-dependent inhibition of angiotensin-converting enzyme. nih.gov

Modulation of Signal Transduction Pathways in Cellular Models

Kaempferol-3,4'-diglucoside, a flavonoid glycoside found in various plants, is an area of growing interest in scientific research for its potential to influence cellular processes. nih.govbiosynth.com Laboratory studies are often directed at understanding its effects on critical cell signaling pathways, including those involved in apoptosis (programmed cell death) and other fundamental biological responses. nih.govbiosynth.com While detailed mechanistic studies specifically on Kaempferol-3,4'-diglucoside are limited, the broader family of kaempferol and its glycosides has been shown to modulate a variety of signal transduction pathways, offering insights into the potential mechanisms of the 3,4'-diglucoside variant.

Research on kaempferol and its related compounds has demonstrated effects on several key signaling cascades that are crucial in the regulation of cellular proliferation, inflammation, and survival. These pathways include the Mitogen-Activated Protein Kinase (MAPK), Phosphatidylinositol 3-Kinase (PI3K)/Akt, and Nuclear Factor-kappa B (NF-κB) signaling pathways. nih.govtandfonline.comnih.gov

The MAPK pathway, which plays a central role in translating extracellular signals into cellular responses, has been a focal point of investigation for flavonoids. Studies on kaempferol, the aglycone of Kaempferol-3,4'-diglucoside, have shown that it can influence the phosphorylation status of key proteins within this pathway, such as ERK, JNK, and p38 kinases, thereby affecting downstream cellular processes. nih.govnih.gov

Similarly, the PI3K/Akt pathway, a critical regulator of cell survival and proliferation, is another target for kaempferol and its derivatives. nih.govtandfonline.com Inhibition of this pathway can lead to the induction of apoptosis in cancer cells. tandfonline.comnih.gov Furthermore, the NF-κB signaling pathway, which is intrinsically linked to inflammatory responses, has been shown to be modulated by kaempferol glycosides, leading to a reduction in the expression of pro-inflammatory mediators. plos.org

While the specific interactions of Kaempferol-3,4'-diglucoside with these pathways are still under investigation, the existing body of research on related kaempferol compounds provides a foundation for understanding its potential biological activities. The glycosylation pattern of flavonoids can influence their bioavailability and specific molecular interactions, suggesting that Kaempferol-3,4'-diglucoside may have unique modulatory effects that warrant further detailed investigation.

Table 1: Investigated Signal Transduction Pathways Potentially Modulated by Kaempferol Glycosides

PathwayKey Proteins InvestigatedPotential Cellular Outcome
Mitogen-Activated Protein Kinase (MAPK)ERK, JNK, p38Regulation of cell proliferation, differentiation, and apoptosis
Phosphatidylinositol 3-Kinase (PI3K)/AktAkt, mTORRegulation of cell survival, growth, and proliferation
Nuclear Factor-kappa B (NF-κB)NF-κB p65, IKKRegulation of inflammatory and immune responses
Wnt/β-cateninβ-catenin, Runx2, OsterixRegulation of osteoblast differentiation and bone formation
Apoptosis SignalingCaspases, Bcl-2 family proteinsInduction of programmed cell death

Detailed Research Findings from Related Kaempferol Compounds

Although specific data for Kaempferol-3,4'-diglucoside is scarce, studies on other kaempferol glycosides provide valuable insights. For instance, in a study on transient focal stroke in rats, kaempferol-3-O-rutinoside and kaempferol-3-O-glucoside were found to inhibit the activation of NF-κB and STAT3, leading to neuroprotective effects. plos.org Another study on osteoblastic MC3T3-E1 cells demonstrated that kaempferol promotes osteogenic differentiation by inducing autophagy and upregulating markers like RUNX-2 and BMP-2. nih.govspringermedizin.de In human umbilical vein endothelial cells (HUVECs), kaempferol was shown to potentiate the angiogenic functions induced by Vascular Endothelial Growth Factor (VEGF) through the phosphorylation of VEGFR2, eNOS, and Erk. frontiersin.org

These findings for structurally related compounds suggest that Kaempferol-3,4'-diglucoside may also exert its biological effects through the modulation of these and other signal transduction pathways. However, direct experimental evidence is necessary to confirm these hypotheses and to elucidate the precise molecular mechanisms of action for Kaempferol-3,4'-diglucoside.

Metabolism and Pharmacokinetics in Research Models

Absorption and Distribution Studies in Animal Models (e.g., rats)

The absorption of kaempferol (B1673270) glycosides, including diglucosides, is a complex process that begins in the gastrointestinal tract. The type and number of sugar molecules attached to the kaempferol structure significantly influence its bioavailability. nih.gov Generally, large glycosides like Kaempferol-3,4'-diglucoside are not readily absorbed in their intact form. Instead, they travel to the large intestine, where gut microbiota hydrolyze the sugar moieties, releasing the aglycone, kaempferol. nih.govmdpi.com This free kaempferol can then be absorbed.

Some glycosides may be absorbed directly in the small intestine. Glycosides with a single glucose unit can be transported into enterocytes via the sodium-dependent glucose transporter-1 (SGLT-1). mdpi.com Inside the cell, cytosolic β-glucosidase can hydrolyze the sugar, releasing the kaempferol aglycone. mdpi.comacs.org The aglycone itself, being more lipophilic, is primarily absorbed through passive diffusion across the intestinal epithelium. foodstruct.comwvu.edu

Once absorbed, kaempferol and its metabolites are transported to the liver via the portal vein. mdpi.comresearchgate.net In the liver, it undergoes further metabolism before being distributed to various tissues through systemic circulation, primarily as conjugated metabolites. mdpi.comfoodstruct.com Studies in Sprague-Dawley rats administered kaempferol have shown it is characterized by high clearance and a large volume of distribution. researchgate.net Despite relatively rapid absorption, with maximum plasma concentrations (t-max) reached in approximately 1-2 hours, the oral bioavailability of kaempferol is very low, estimated at around 2%. researchgate.netnih.gov This poor bioavailability is largely attributed to extensive first-pass metabolism in the intestine and liver. researchgate.netnih.gov

Pharmacokinetic Parameters of Kaempferol in Male Sprague-Dawley Rats After Oral Administration. researchgate.netnih.gov
ParameterValue
T-max (Time to peak concentration)~1-2 hours
Terminal Half-life (t1/2)~3-4 hours
Oral Bioavailability (F)~2%

Biotransformation Pathways of Kaempferol Glycosides

After deglycosylation, the kaempferol aglycone undergoes extensive biotransformation through Phase I and Phase II metabolic reactions, occurring in both the enterocytes of the intestine and the hepatocytes of the liver. nih.govmdpi.com

Phase I metabolism of kaempferol primarily involves oxidation and O-demethylation reactions. mdpi.comfoodstruct.comwvu.edu These reactions are catalyzed by cytochrome P450 (CYP) enzymes and are generally a less dominant pathway compared to Phase II conjugation. researchgate.netnih.gov The purpose of these reactions is to introduce or expose functional groups on the molecule, preparing it for the subsequent Phase II reactions.

Phase II metabolism is the major pathway for kaempferol biotransformation. It involves the conjugation of the aglycone with endogenous molecules to increase its water solubility and facilitate its excretion. researchgate.net The primary Phase II reactions are glucuronidation, sulfation, and methylation, catalyzed by uridine-5ʹ-diphosphate-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), and catechol-O-methyltransferases (COMT), respectively. mdpi.comfoodstruct.com

The resulting metabolites are predominantly glucuronide and sulfate (B86663) conjugates. mdpi.com Identified metabolites in plasma and urine include kaempferol-3-glucuronide, kaempferol-3-sulfate, and isorhamnetin-3-O-glucuronide (a methylated derivative). foodstruct.comwvu.edumdpi.com

In vitro studies using intestinal and hepatic microsomes from rats have been crucial in elucidating the primary sites and pathways of kaempferol metabolism. researchgate.netnih.gov Research comparing the metabolic activity in liver and small intestinal microsomes fortified with cofactors for Phase I (NADPH) and Phase II (UDPGA) reactions has shown that conjugation is the predominant pathway in both tissues. researchgate.netnih.gov

The kinetic data reveals that the efficiency of UDPGA-dependent glucuronidation is significantly higher than that of NADPH-dependent oxidative metabolism in both hepatic and intestinal microsomes. researchgate.netnih.gov This confirms that the intestine and liver are both major sites for extensive first-pass metabolism of kaempferol, with glucuronidation being the key detoxification and elimination pathway. researchgate.netresearchgate.netnih.gov Studies with human liver microsomes have specifically identified UGT-1A9 as an enzyme capable of extensively metabolizing kaempferol into multiple monoglucuronides. capes.gov.br

Metabolic Kinetic Constants for Kaempferol in Rat Microsomes. researchgate.netnih.gov
Reaction TypeMicrosome SourceKm (µM)Vmax (nmol/min/mg protein)
Phase I (Oxidative)Liver15.8 ± 3.10.14 ± 0.01
Phase I (Oxidative)Small Intestine20.8 ± 5.20.04 ± 0.003
Phase II (Glucuronidation)Liver11.3 ± 1.81.54 ± 0.08
Phase II (Glucuronidation)Small Intestine20.3 ± 4.40.43 ± 0.04

Phase II Conjugation Reactions (e.g., glucuronidation, methylation, sulfation)

Excretion Patterns in Research Models

Following extensive metabolism, the resulting polar conjugates of kaempferol are eliminated from the body. The primary route of excretion is via the kidneys into the urine. mdpi.com A smaller portion is excreted through the bile into the feces. mdpi.comresearchgate.net Research in humans, serving as a comparative model, showed that after consumption of kaempferol-rich foods like endive or black tea, the 24-hour urinary excretion of kaempferol and its metabolites was low, ranging from 1.9% to 2.5% of the total amount ingested. mdpi.com This low percentage in urine reflects the poor initial bioavailability of the compound. Studies in rats have found that approximately 2-2.5% of the total ingested kaempferol is excreted unchanged in the urine. mdpi.com

Enterohepatic Recirculation Phenomena in Animal Studies

The pharmacokinetic profile of some flavonoids is characterized by the appearance of multiple peaks in the plasma concentration-time curve, which is often an indication of enterohepatic recirculation (EHR). mdpi.com This process involves the excretion of metabolites from the liver into the intestine via the bile, where they can be deconjugated by gut bacteria, reabsorbed, and returned to the liver through the portal vein. elifesciences.orgacs.org

Microbial Biotransformation of Glycosides in Gut Models

The metabolic fate of many dietary flavonoids, including Kaempferol-3,4'-diglucoside, is heavily reliant on the enzymatic activities of the gut microbiota. When ingested, complex glycosides like Kaempferol-3,4'-diglucoside are often too large and polar to be absorbed directly in the upper gastrointestinal tract. Consequently, they travel to the colon, where a dense and diverse population of anaerobic bacteria orchestrates their biotransformation. This microbial metabolism is a critical step that dictates the bioavailability and subsequent physiological effects of the parent compound.

Research using in vitro fermentation models with human fecal samples has elucidated the general pathway for the biotransformation of flavonoid O-glycosides. The primary and initial step is deglycosylation, the enzymatic removal of sugar moieties. For a diglucoside such as Kaempferol-3,4'-diglucoside, this process is sequential. The gut microbiota possesses a wide array of glycoside hydrolase enzymes, such as β-glucosidases, that cleave the ether bonds linking the glucose units to the kaempferol aglycone. nih.govmdpi.com While host intestinal enzymes are mainly effective against monoglucosides, the gut bacteria are proficient in hydrolyzing more complex diglycosides. oup.com

The biotransformation begins with the hydrolysis of one glucose molecule, likely yielding intermediate monoglucosides—Kaempferol-3-O-glucoside and Kaempferol-4'-O-glucoside—before the removal of the second glucose unit to release the aglycone, kaempferol. mdpi.com The rate and efficiency of this deglycosylation can vary significantly between individuals, depending on the specific composition of their gut microbiota. nih.gov Strains of bacteria from genera such as Bacteroides, Lactobacillus, and Eubacterium have been identified as key players in the degradation of flavonoid glycosides. oup.comacs.org For instance, certain Lactobacillus species have been shown to effectively hydrolyze quercetin (B1663063) diglucosides, suggesting a similar capability for kaempferol's analogous structures. mdpi.com

Once the kaempferol aglycone is liberated, it undergoes further extensive metabolism by the gut microbiota. This next phase typically involves the fission of the C-ring of the flavonoid structure. This ring-cleavage leads to the formation of simpler, low-molecular-weight phenolic compounds. nih.gov Research on the breakdown of the kaempferol aglycone has identified key metabolites such as 4-hydroxyphenylacetic acid (derived from the B-ring) and phloroglucinol (B13840) (derived from the A-ring). nih.govacs.org These smaller phenolic acids can then be absorbed into the systemic circulation or further metabolized by the microbial community.

The table below outlines the theoretical metabolic pathway of Kaempferol-3,4'-diglucoside based on findings from in vitro gut models studying similar flavonoid glycosides.

Table 1: Microbial Metabolic Pathway of Kaempferol-3,4'-diglucoside in Gut Models

Compound Metabolic Step Key Microbial Enzymes/Genera Resulting Metabolite(s)
Kaempferol-3,4'-diglucoside Initial Deglycosylation β-glucosidases from Lactobacillus, Bacteroides spp. Kaempferol-3-O-glucoside, Kaempferol-4'-O-glucoside
Kaempferol-3-O-glucoside, Kaempferol-4'-O-glucoside Secondary Deglycosylation β-glucosidases Kaempferol (aglycone)
Kaempferol C-Ring Fission Eubacterium ramulus, Clostridium spp. 4-hydroxyphenylacetic acid, Phloroglucinol

Advanced Research Methodologies and Future Directions

Development of Advanced In Vitro Experimental Models for Mechanistic Studies

The limitations of traditional cell culture systems have spurred the development of more complex in vitro models to better mimic human physiology. For Kaempferol-3,4'-diglucoside, these models are crucial for detailed mechanistic studies.

Three-Dimensional (3D) Cell Cultures: Spheroids and organoids are increasingly used to investigate the effects of Kaempferol-3,4'-diglucoside on cell-cell and cell-matrix interactions. These models offer a more accurate representation of the in vivo environment compared to 2D monolayers.

Organs-on-a-Chip: Microfluidic devices that simulate the activities, mechanics, and physiological responses of entire organs or organ systems are being employed. These platforms allow for the study of the absorption, metabolism, and efficacy of Kaempferol-3,4'-diglucoside in a controlled yet physiologically relevant setting.

High-Throughput Screening (HTS): Automated HTS platforms enable the rapid screening of Kaempferol-3,4'-diglucoside and its analogues against a vast array of cellular targets and pathways. This technology accelerates the identification of lead compounds and the elucidation of their mechanisms of action.

Co-culture Systems: To understand the influence of the cellular microenvironment, co-culture models are utilized. For instance, cancer cells can be co-cultured with fibroblasts or immune cells to study how Kaempferol-3,4'-diglucoside modulates their interactions.

Human Umbilical Vein Endothelial Cells (HUVECs): The HUVEC model is specifically used to investigate the anti-angiogenic potential of kaempferol (B1673270) and its derivatives. nih.gov

Application of Sophisticated Animal Models for Preclinical Investigations

While in vitro models provide valuable mechanistic insights, in vivo studies in sophisticated animal models remain indispensable for preclinical validation.

Zebrafish (Danio rerio) Models: The optical transparency of zebrafish embryos and larvae makes them an excellent model for real-time imaging of developmental and disease processes. They have been used to demonstrate the anti-angiogenic effects of kaempferol by observing the inhibition of blood vessel formation. nih.gov

Genetically Engineered Mouse Models (GEMMs): GEMMs that are engineered to develop specific diseases, such as certain types of cancer or metabolic disorders, provide a powerful tool to evaluate the therapeutic potential of Kaempferol-3,4'-diglucoside in a context that more closely resembles human pathology.

Patient-Derived Xenograft (PDX) Models: In cancer research, PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are becoming the gold standard. These models better recapitulate the heterogeneity and drug response of the original human tumor, offering a more predictive preclinical model for testing Kaempferol-3,4'-diglucoside.

Rat Models: Rat models are frequently used in studies of metabolic diseases. For example, rats with induced diabetes have been used to investigate the anti-diabetic properties of kaempferol and its glycosides, including their effects on glucose metabolism and insulin (B600854) signaling. nih.gov

Biotechnological and Chemo-Enzymatic Approaches for Scalable Production

The limited availability of Kaempferol-3,4'-diglucoside from natural sources presents a significant hurdle for extensive research and potential commercialization. Biotechnological and chemo-enzymatic methods offer promising solutions for its scalable and sustainable production. researchgate.net

Microbial Fermentation: The biosynthesis of flavonoids is being explored in microbial hosts like Escherichia coli and Saccharomyces cerevisiae. nih.gov By introducing the plant biosynthetic pathway genes into these microorganisms, it is possible to produce Kaempferol-3,4'-diglucoside from simple sugars.

Enzymatic Synthesis: The use of isolated enzymes for the glycosylation of kaempferol provides a high degree of control and specificity. Cyclodextrin glucanotransferase (CGTase) has been successfully used to enzymatically modify astragalin (B1665802) (kaempferol-3-O-β-d-glucopyranoside) to produce a novel kaempferol diglucoside. nih.gov

One-Pot Multi-Enzyme Systems: To improve efficiency and reduce costs, one-pot multi-enzyme systems are being developed. researchgate.net These systems combine several enzymes in a single reaction vessel to catalyze a cascade of reactions, leading to the synthesis of the desired compound. For instance, a three-enzyme co-expression system has been engineered for the production of quercetin-3,4'-O-diglucoside. researchgate.net

Cell-Free Biosynthesis: Cell-free systems, which utilize cellular machinery without intact cells, offer several advantages, including higher product yields and the ability to synthesize compounds that may be toxic to living cells.

Production ApproachDescriptionKey Enzymes/Organisms
Microbial Fermentation Utilization of engineered microorganisms to produce the compound from simple feedstocks.Escherichia coli, Saccharomyces cerevisiae
Enzymatic Synthesis Use of isolated enzymes to catalyze specific glycosylation reactions.Cyclodextrin glucanotransferase (CGTase), Uridine diphosphate (B83284) glycosyltransferases (UGTs)
One-Pot Multi-Enzyme Systems Combination of multiple enzymes in a single reaction to perform a reaction cascade.Glycosyltransferases, Sucrose synthase
Cell-Free Biosynthesis Use of cellular extracts containing the necessary enzymes for synthesis.N/A

Rational Design and Synthesis of Novel Kaempferol-3,4'-diglucoside Analogues for Enhanced Research Tools

The synthesis of novel analogues of Kaempferol-3,4'-diglucoside is a key strategy for developing more potent and selective research tools.

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of Kaempferol-3,4'-diglucoside and evaluating the biological activity of the resulting analogues, researchers can identify the key structural features responsible for its effects.

Computational Modeling and Docking: In silico methods, such as molecular docking, are used to predict the binding of Kaempferol-3,4'-diglucoside and its analogues to target proteins. frontiersin.org This information guides the rational design of new compounds with improved binding affinity and selectivity.

Combinatorial Chemistry: This approach allows for the rapid synthesis of large libraries of related compounds, which can then be screened for desired biological activities.

Glycosylation Engineering: The enzymatic process of attaching sugar moieties to molecules can be engineered to create novel flavonoid glycosides with altered properties. researchgate.net The glycosylation of flavonoids can significantly enhance their solubility and stability. researchgate.net

Emerging Research Areas in Flavonoid Glycoside Biology

The field of flavonoid glycoside biology is rapidly evolving, with several exciting new research areas emerging.

Q & A

Q. What are the primary analytical methods for identifying and quantifying Kaempferol-3,4'-diglucoside in plant extracts?

High-performance liquid chromatography (HPLC) with UV-Vis or mass spectrometry (MS) detection is the gold standard. For example, reverse-phase HPLC using C18 columns with gradient elution (e.g., water-acetonitrile with 0.1% formic acid) can resolve Kaempferol-3,4'-diglucoside from structurally similar flavonoids like quercetin derivatives . Quantification requires calibration with certified reference standards (e.g., ≥90% purity by HPLC) . Thin-layer chromatography (TLC) with silica gel plates and specific visualization agents (e.g., AlCl3 for flavonoid detection) is a cost-effective preliminary screening tool .

Q. How can researchers optimize extraction protocols for Kaempferol-3,4'-diglucoside from plant matrices?

Efficient extraction involves solvent selection (e.g., methanol-water or ethanol-water mixtures) and advanced techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE). For onion waste, UAE at 120°C for 25 minutes maximizes yield while preserving thermolabile glycosides . Solid-phase extraction (SPE) with C18 cartridges is recommended for purification, particularly to remove interfering phenolic acids .

Q. What are the natural sources of Kaempferol-3,4'-diglucoside, and how does its concentration vary across species?

Major sources include Allium cepa (onions), Picea abies (Norway spruce), and Iberis species. In onions, concentrations vary by cultivar: red onions typically contain higher levels (up to 1.2 mg/g dry weight) compared to white or yellow varieties due to genetic differences in flavonoid biosynthesis . Environmental factors (e.g., UV exposure) and post-harvest processing also influence yields .

Advanced Research Questions

Q. What structural features distinguish Kaempferol-3,4'-diglucoside from other flavonol diglucosides, and how are these confirmed experimentally?

The compound is characterized by glucosyl groups at the 3- and 4'-positions of the kaempferol aglycone. Nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H, ¹³C, and 2D HSQC) confirms the glycosylation pattern by identifying anomeric proton signals (δ 4.8–5.5 ppm) and glucose-specific coupling constants (J = 7–8 Hz) . High-resolution mass spectrometry (HRMS) provides molecular ion confirmation (e.g., [M-H]⁻ at m/z 610.5 for C₂₇H₃₀O₁₆) .

Q. How do conflicting bioactivity data arise in studies of Kaempferol-3,4'-diglucoside, and how can these be resolved?

Discrepancies in reported activities (e.g., anti-inflammatory vs. negligible effects) often stem from:

  • Purity issues : Commercial standards may contain co-eluting impurities (e.g., quercetin derivatives), necessitating rigorous quality control via HPLC-MS .
  • Assay specificity : In silico docking studies (e.g., ΔGbind = −8.13 kcal/mol for COX-2 inhibition) may not align with cell-based assays due to bioavailability differences .
  • Metabolic instability : Rapid deglycosylation in vivo can mask direct effects, requiring stable isotope tracing or use of enzymatic inhibitors .

Q. What experimental strategies are recommended for elucidating the mechanism of action of Kaempferol-3,4'-diglucoside in inflammation models?

  • Transcriptomic profiling : RNA-seq or qPCR to identify modulation of NF-κB or MAPK pathways .
  • Molecular docking : Validate interactions with targets like COX-2 or TNF-α using software (AutoDock Vina) and compare with empirical binding assays (SPR or ITC) .
  • Metabolomic analysis : Track downstream metabolites (e.g., kaempferol aglycone) via LC-MS to distinguish direct effects from metabolic byproducts .

Q. How can researchers address challenges in synthesizing or isolating Kaempferol-3,4'-diglucoside for mechanistic studies?

  • Chemical synthesis : Enzymatic glycosylation using UDP-glucose and recombinant glycosyltransferases offers regioselectivity over chemical methods .
  • Natural isolation : Combine column chromatography (e.g., Sephadex LH-20) with preparative HPLC to achieve >95% purity. Note that yields from plant sources are often low (e.g., 0.02% from spruce needles) .

Methodological Notes

  • Storage and stability : Store purified Kaempferol-3,4'-diglucoside at −20°C in desiccated conditions to prevent hydrolysis. Solubility in DMSO (up to 50 mM) is preferred for bioassays .
  • Data validation : Cross-validate quantification results with two orthogonal methods (e.g., HPLC-UV and UPLC-MS) to account for matrix effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.